Sulfide, bis(2,4-dinitrophenyl)
Description
Significance and Interdisciplinary Relevance in Contemporary Chemical Science
Bis(2,4-dinitrophenyl) sulfide (B99878), with the chemical formula C₁₂H₆N₄O₈S, is a symmetrical aromatic sulfide. chemspider.com The molecule consists of two 2,4-dinitrophenyl groups attached to a central sulfur atom. chemspider.com This structure imparts a distinct set of chemical and physical properties that are of interest to various scientific fields.
The presence of multiple nitro groups makes the aromatic rings electron-deficient, which in turn influences the reactivity of the entire molecule. This electronic characteristic is a key factor in its utility in organic synthesis. For instance, it can serve as a precursor or intermediate in the synthesis of more complex molecules, including dyes and pharmaceuticals. ontosight.ai
Beyond its role in synthetic chemistry, bis(2,4-dinitrophenyl) sulfide and its derivatives are subjects of investigation in materials science. The potential for these compounds to form interesting crystalline structures and exhibit specific electronic properties makes them candidates for the development of novel materials. researchgate.net Furthermore, the sulfide linkage and the presence of nitro groups suggest potential biological activity, opening avenues for exploration in medicinal chemistry. ontosight.ai
Historical Context and Evolution of Research Perspectives for Dinitrophenyl-Sulfur Compounds
Research into dinitrophenyl-sulfur compounds has a history rooted in the development of organic synthesis and the study of reaction mechanisms. Early research often focused on the fundamental preparation and characterization of these compounds. For example, one of the classical synthesis methods for bis(2,4-dinitrophenyl) sulfide involves the reaction of 2,4-dinitrochlorobenzene with a sulfur source like hydrogen sulfide in the presence of a base. prepchem.com
Modern research continues to explore new synthetic routes and applications. For instance, phase-transfer catalysis has been employed to improve the synthesis of related compounds like 4,4'-dinitrodiphenyl sulfide, aiming for higher yields and purity. google.com The ongoing investigation into the chemical and physical properties of dinitrophenyl-sulfur compounds ensures their continued relevance in the advancement of chemical science.
Interactive Data Tables
Below are interactive tables summarizing key data for bis(2,4-dinitrophenyl) sulfide and a related compound for comparative context.
Table 1: Physicochemical Properties of Bis(2,4-dinitrophenyl) Sulfide
| Property | Value |
| Molecular Formula | C₁₂H₆N₄O₈S |
| Molecular Weight | 366.26 g/mol chemspider.com |
| IUPAC Name | 1,1'-Sulfanediylbis(2,4-dinitrobenzene) chemspider.com |
| CAS Number | 2217-55-2 nih.gov |
| Appearance | Yellow needles prepchem.com |
| Melting Point | 197 °C prepchem.com |
Table 2: Spectroscopic and Structural Data of Bis(2,4-dinitrophenyl) Sulfide
| Data Type | Observation | Reference |
| Crystal System | Monoclinic | researchgate.net |
| Space Group | P2₁/c | researchgate.net |
| Dihedral Angle between Phenyl Rings | 78.46 (13)° | researchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2,4-dinitrophenyl)sulfanyl-2,4-dinitrobenzene | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6N4O8S/c17-13(18)7-1-3-11(9(5-7)15(21)22)25-12-4-2-8(14(19)20)6-10(12)16(23)24/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMIUPZAMXYQKBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6N4O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00177044 | |
| Record name | Sulfide, bis(2,4-dinitrophenyl) | |
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Molecular Weight |
366.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2253-67-0 | |
| Record name | Bis(2,4-dinitrophenyl) sulfide | |
| Source | CAS Common Chemistry | |
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| Record name | Sulfide, bis(2,4-dinitrophenyl) | |
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| Record name | NSC44806 | |
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| Record name | Sulfide, bis(2,4-dinitrophenyl) | |
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| Record name | Sulfide, bis(2,4-dinitrophenyl) | |
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Advanced Synthetic Methodologies for Bis 2,4 Dinitrophenyl Sulfide and Its Analogs
Established Synthetic Pathways and Mechanistic Considerations
The primary and most well-established methods for synthesizing bis(2,4-dinitrophenyl) sulfide (B99878) rely on the reaction of an activated aryl halide with a suitable sulfur source. The high reactivity of the substrate is attributed to the presence of strong electron-withdrawing groups on the aromatic ring.
Synthesis from Halogenated Dinitrobenzenes and Sulfur Donors
The most common precursor for the synthesis of bis(2,4-dinitrophenyl) sulfide is 1-chloro-2,4-dinitrobenzene (B32670). wikipedia.org The two nitro groups on the benzene (B151609) ring, positioned ortho and para to the chlorine atom, strongly activate the molecule towards nucleophilic aromatic substitution (SNAr). wikipedia.orglibretexts.org This activation facilitates the displacement of the chloride leaving group by a sulfur-containing nucleophile.
A traditional and effective method involves reacting 1-chloro-2,4-dinitrobenzene with a sulfur donor like hydrogen sulfide. prepchem.com In a typical procedure, 1-chloro-2,4-dinitrobenzene is dissolved in a solvent such as boiling alcohol. A base, like ammonia, is added, followed by the introduction of hydrogen sulfide gas. prepchem.com The reaction proceeds to precipitate the desired bis(2,4-dinitrophenyl) sulfide, which can then be collected and purified. The yield for this method is reported to be nearly quantitative, producing yellow needles upon recrystallization from glacial acetic acid. prepchem.com
Reaction Mechanism (SNAr):
The mechanism for this reaction is a two-step addition-elimination process: wikipedia.orglibretexts.org
Nucleophilic Attack: The sulfur nucleophile (e.g., HS⁻) attacks the carbon atom bearing the chlorine atom (the ipso-carbon). This attack is favored because the electron-withdrawing nitro groups delocalize the incoming negative charge, stabilizing the intermediate. wikipedia.org This step leads to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org
Leaving Group Departure: The aromaticity of the ring is temporarily lost in the Meisenheimer complex. wikipedia.org In the second, faster step, the leaving group (chloride ion) is eliminated, and the aromaticity of the ring is restored, yielding the final sulfide product.
The general reaction can be summarized as:
2 (O₂N)₂C₆H₃Cl + S²⁻ → [(O₂N)₂C₆H₃]₂S + 2 Cl⁻
| Reactant 1 | Sulfur Donor | Solvent | Conditions | Product | Yield | Reference |
| 1-Chloro-2,4-dinitrobenzene | Hydrogen Sulfide/Ammonia | Alcohol | Boiling | Bis(2,4-dinitrophenyl) sulfide | Nearly quantitative | prepchem.com |
Derivatization and Formation of Related Sulfide-Containing Compounds
The same principles of nucleophilic aromatic substitution can be applied to synthesize more complex analogs. An example is the synthesis of 2,2-bis(2,4-dinitrophenyl)-2-(phosphonatomethylamino)acetate. nih.govnih.gov This compound is a derivative of glyphosate (B1671968), a widely used herbicide.
In this synthesis, the nitrogen atom of glyphosate acts as the nucleophile, attacking two molecules of an activated dinitrophenyl compound. While the final product in this specific study is not a simple sulfide, the initial reaction concept to attach the dinitrophenyl group is analogous. A study describes the synthesis of a related compound, 2,2-bis(2,4-dinitrophenyl)-2-(phosphonatomethylamino)acetate, by reacting an aqueous solution of glyphosate with 1-chloro-2,4-dinitrobenzene (DNP). nih.gov The reaction is carried out at room temperature with the pH adjusted to approximately 12 using sodium hydroxide. nih.gov
This derivatization highlights the versatility of activated dinitrobenzene compounds in reacting with various nucleophiles to create a range of functionalized molecules. nih.govnih.gov
Novel Synthetic Approaches and Optimized Reaction Conditions
While the traditional methods are effective, research continues to explore novel and optimized approaches for the synthesis of diaryl sulfides, including bis(2,4-dinitrophenyl) sulfide. These modern methods often aim for milder reaction conditions, greater functional group tolerance, and higher efficiency.
Recent advancements in the synthesis of diaryl sulfides, which could be applicable to bis(2,4-dinitrophenyl) sulfide, include:
Copper-Catalyzed Cross-Coupling: Copper-based catalysts have been shown to be effective in forming C-S bonds. For instance, a CuI-catalyzed cross-coupling reaction between aryl boronic acids and arylsulfonyl chlorides can produce diaryl sulfides. mdpi.com This method features broad substrate scope and proceeds under relatively mild conditions (50 °C). mdpi.com
Aryne Chemistry: The use of aryne intermediates provides another modern route to diaryl sulfides with structural diversity. rsc.org This method involves the demethylative hydrothiolation of aryne intermediates, allowing for the construction of complex sulfide structures. rsc.org
Reactions with Arylzinc Reagents: A mild, one-pot protocol involves the conversion of thiols to highly reactive sulfenyl chlorides, which are then trapped with arylzinc reagents to form diaryl sulfides. acs.org This approach tolerates a wide array of functional groups and heterocyclic moieties. acs.org
These novel strategies represent the frontier of sulfide synthesis, offering potential alternatives to the classical SNAr reactions for preparing compounds like bis(2,4-dinitrophenyl) sulfide, particularly when specific functionalities or milder conditions are required.
Green Chemistry Principles in Bis(2,4-dinitrophenyl) Sulfide Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes. For the synthesis of diaryl sulfides, this translates to using less hazardous reagents, employing environmentally benign solvents, and improving energy efficiency.
Key green approaches relevant to the synthesis of bis(2,4-dinitrophenyl) sulfide include:
Aqueous Synthesis: A significant development is the use of water as a solvent, replacing volatile organic compounds (VOCs). An MCM-41-immobilized copper(I) complex has been used to catalyze the synthesis of diaryl sulfides from aryl iodides and potassium thiocyanate (B1210189) in neat water at 130 °C. researchgate.net The heterogeneous catalyst can be recovered by simple filtration and reused multiple times without losing activity, adhering to the principles of atom economy and catalyst recycling. researchgate.net
Visible-Light-Mediated Synthesis: Harnessing visible light as a renewable energy source is a key area of green chemistry. A highly efficient method for synthesizing diaryl disulfides—precursors or related compounds to sulfides—has been developed using a visible-light-promoted coupling of arenediazonium tetrafluoroborates and carbon disulfide (CS₂). beilstein-journals.org This protocol is environmentally friendly and proceeds under mild conditions. beilstein-journals.org
Catalyst-Free and Solvent-Free Conditions: The ultimate goal of green synthesis is often to minimize the use of auxiliary substances. Some modern protocols for related sulfur compounds, like diarylmethyl sulfones, have achieved this by using recyclable heterogeneous catalysts under solvent-free conditions, representing a significant step towards a more sustainable chemical process. mdpi.com
By integrating these green principles, the synthesis of bis(2,4-dinitrophenyl) sulfide and its analogs can be made more sustainable, reducing environmental impact while maintaining high efficiency.
Elucidation of Reaction Mechanisms and Mechanistic Pathways of Bis 2,4 Dinitrophenyl Sulfide
Nucleophilic Substitution Reactions
The primary mode of reaction for bis(2,4-dinitrophenyl) sulfide (B99878) involves nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the aromatic rings makes them susceptible to attack by a wide range of nucleophiles. This process typically follows an addition-elimination mechanism involving a stabilized Meisenheimer-type intermediate. researchgate.net
The reaction of bis(2,4-dinitrophenyl) sulfide with hydrogen sulfide and other biological thiols (biothiols) is a key example of its reactivity. The synthesis of the compound itself can be achieved by reacting 1-chloro-2,4-dinitrobenzene (B32670) with hydrogen sulfide in the presence of ammonia, where the sulfide ion acts as the nucleophile displacing the chloride. prepchem.com
In a reverse sense, when bis(2,4-dinitrophenyl) sulfide is treated with a nucleophilic thiol (R-SH) or hydrogen sulfide, a nucleophilic aromatic substitution occurs. The thiolate anion (RS⁻ or HS⁻) attacks one of the ipso-carbons (the carbon atom directly bonded to the sulfur) of a dinitrophenyl ring. This attack leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. researchgate.net Subsequently, the carbon-sulfur bond cleaves, displacing a 2,4-dinitrophenylthiolate anion as the leaving group.
Studies on analogous systems, such as 2,4-dinitrophenyl derivatives reacting with thiols like cysteine, glutathione (B108866), and N-acetyl cysteine, confirm that the sulfhydryl group is a potent nucleophile for this type of reaction. researchgate.net The general reaction is as follows:
(NO₂)₂C₆H₃-S-C₆H₃(NO₂)₂ + R-SH → (NO₂)₂C₆H₃-S-R + (NO₂)₂C₆H₃-SH
The preferential selectivity in these reactions is governed by the nucleophilicity of the attacking thiol and the stability of the leaving group. Biothiols are effective nucleophiles, and the 2,4-dinitrophenylthiolate is a good leaving group due to the ability of the electron-withdrawing nitro groups to stabilize the negative charge.
The kinetics of nucleophilic aromatic substitution reactions involving dinitrophenyl derivatives have been extensively studied. These reactions typically exhibit second-order kinetics, being first-order with respect to the substrate (bis(2,4-dinitrophenyl) sulfide) and first-order with respect to the nucleophile. nih.gov
Rate = k₂ [Bis(2,4-dinitrophenyl) sulfide] [Nucleophile]
Kinetic investigations into the reactions of related S-2,4-dinitrophenyl thiobenzoates with amines show Brønsted-type plots, which correlate the reaction rate with the basicity of the nucleophile. nih.gov For the reaction of 2,4-dinitrophenyl aryl sulfides with hydrazine (B178648) in dimethyl sulfoxide (B87167) (DMSO), studies have shown that the departure of the leaving group from the Meisenheimer intermediate is the rate-determining step. researchgate.net This is often the case when the leaving group is relatively stable and the nucleophile is strong. However, in other SNAr reactions, the initial formation of the intermediate can be the slower, rate-limiting step. semanticscholar.org
The reactivity is influenced by the substituents on the aryl ring. researchgate.net A small Brønsted coefficient (βlg) of -0.18 was observed for the reaction of sulfides with hydrazine, indicating that the reaction proceeds with significant bond formation to the nucleophile while bond cleavage occurs to a lesser extent in the transition state. researchgate.net
Table 1: Kinetic Data for a Related Nucleophilic Substitution Reaction This table presents kinetic data for the reaction of S-(2,4-dinitrophenyl) ethyl thiolcarbonate (DNPTC) with various benzenethiolate (B8638828) anions in water at 25.0 °C, illustrating the dependence of the rate constant on the nucleophile's basicity. nih.gov
| Nucleophile (Benzenethiolate Anion) | pKₐ of Conjugate Acid | Second-Order Rate Constant (k, M⁻¹s⁻¹) |
| 4-Methoxybenzenethiolate | 6.98 | 1800 |
| Benzenethiolate | 6.52 | 600 |
| 4-Chlorobenzenethiolate | 5.95 | 220 |
| 3-Chlorobenzenethiolate | 5.70 | 140 |
This data pertains to a related compound and serves to illustrate the kinetic principles.
Oxidative Transformations of the Sulfide Linkage
The sulfur atom in bis(2,4-dinitrophenyl) sulfide is in its lowest oxidation state (-2) and can be oxidized to form the corresponding sulfoxide and sulfone.
The oxidation of sulfides to sulfoxides (R₂SO) and subsequently to sulfones (R₂SO₂) is a fundamental transformation in organic chemistry. libretexts.org This is typically achieved using various oxidizing agents. acsgcipr.org
Formation of Sulfoxide: Careful control of reaction conditions and stoichiometry allows for the selective oxidation of the sulfide to the sulfoxide without significant over-oxidation. Common reagents for this transformation include one equivalent of hydrogen peroxide (H₂O₂), often in the presence of a catalyst, or sodium periodate (B1199274) (NaIO₄). organic-chemistry.orgacs.org
Formation of Sulfone: Stronger oxidizing conditions or an excess of the oxidizing agent will further oxidize the sulfoxide to the corresponding sulfone. Reagents like peroxyacids (e.g., m-CPBA) or an excess of H₂O₂ are commonly used for this full oxidation. libretexts.org
The general pathway is: (NO₂)₂C₆H₃-S-C₆H₃(NO₂)₂ (NO₂)₂C₆H₃-S(O)-C₆H₃(NO₂)₂ (NO₂)₂C₆H₃-S(O)₂-C₆H₃(NO₂)₂ (Sulfide) (Sulfoxide) (Sulfone)
Table 2: Examples of Reagents for Sulfide Oxidation This table provides examples of common oxidizing systems used for the transformation of various sulfides into sulfoxides or sulfones. organic-chemistry.orgysu.am
| Reagent(s) | Target Product | Comments |
| H₂O₂ (1 equiv), TAPC catalyst | Sulfoxide | High selectivity for sulfoxide with no noticeable over-oxidation. ysu.am |
| H₂O₂ (2 equiv), TAPC catalyst | Sulfone | Effective for complete oxidation to the sulfone. ysu.am |
| H₂O₂, Tantalum carbide catalyst | Sulfoxide | Provides sulfoxides in high yields. organic-chemistry.org |
| H₂O₂, Niobium carbide catalyst | Sulfone | Efficiently affords the corresponding sulfones. organic-chemistry.org |
| Sodium Periodate (NaIO₄) | Sulfoxide | A standard method for selective sulfoxide formation. acs.org |
These are general methods and their specific efficacy for bis(2,4-dinitrophenyl) sulfide may vary.
The mechanism of sulfide oxidation involves a nucleophilic attack by the electron-rich sulfur atom on the electrophilic oxygen of the oxidizing agent. researchgate.net For oxidations using peroxides, this is generally considered a one-step oxygen-transfer mechanism.
However, the reactivity of the sulfur atom in bis(2,4-dinitrophenyl) sulfide is significantly diminished due to the strong electron-withdrawing effect of the two dinitrophenyl groups. These groups reduce the electron density on the sulfur atom, making it less nucleophilic. Competitive oxidation studies on various diaryl sulfides have shown that sulfides bearing electron-donating groups are oxidized more rapidly than those with electron-withdrawing groups. ysu.am For example, bis(4-methoxyphenyl) sulfide (with an electron-donating group) oxidizes faster than diphenyl sulfide, which in turn oxidizes faster than bis(4-nitrophenyl) sulfide (with an electron-withdrawing group). ysu.am Therefore, the oxidation of bis(2,4-dinitrophenyl) sulfide to its sulfoxide and sulfone is expected to be slower and require more forcing conditions compared to the oxidation of alkyl sulfides or other aryl sulfides with less deactivating substituents.
Cleavage Reactions Involving the Sulfide Bond
Cleavage of the C–S bond in bis(2,4-dinitrophenyl) sulfide is intrinsically linked to the nucleophilic substitution reactions discussed previously (Section 3.1). The most prominent mechanism for the cleavage of the sulfide bond is the SNAr pathway.
When a nucleophile attacks an ipso-carbon of one of the aromatic rings, the sulfide bond is broken as the 2,4-dinitrophenylthiolate moiety is expelled as a leaving group. researchgate.net This reaction effectively cleaves the molecule.
(NO₂)₂C₆H₃-S-C₆H₃(NO₂)₂ + Nu⁻ → (NO₂)₂C₆H₃-Nu + [S-C₆H₃(NO₂)₂]⁻
The stability of the resulting 2,4-dinitrophenylthiolate anion, facilitated by resonance and the inductive effects of the nitro groups, makes it an excellent leaving group and drives the cleavage reaction forward. Therefore, any reaction with a sufficiently strong nucleophile (e.g., amines, alkoxides, thiolates) can be considered a cleavage reaction for this compound.
Reductive Cleavage Mechanisms
Reductive cleavage of bis(2,4-dinitrophenyl) sulfide typically involves the scission of one or both of the carbon-sulfur bonds, leading to the formation of thiolates. This process is often initiated by a nucleophilic attack or a single-electron transfer (SET) mechanism.
In the presence of a suitable reducing agent, the electron-deficient nature of the dinitrophenyl rings facilitates the cleavage. The reaction can proceed through the formation of a radical anion intermediate, which then fragments to yield a 2,4-dinitrophenthiolate anion and a 2,4-dinitrophenyl radical. The latter can then be further reduced to the corresponding anion.
Alternatively, a nucleophile can directly attack the sulfur atom or one of the aromatic carbons, leading to displacement of a dinitrophenyl group. The stability of the resulting 2,4-dinitrophenthiolate as a leaving group, due to the electron-withdrawing nitro groups, makes this pathway favorable.
In biological contexts, the reductive cleavage of similar disulfide bonds is a crucial redox reaction. For instance, glutathione, in its reduced thiol form, can reduce disulfide bridges in proteins. libretexts.org This process involves a disulfide exchange reaction, which can be seen as a combination of two SN2-like attacks, ultimately leading to the formation of a new disulfide bond at the expense of the original one. libretexts.org
Transition Metal-Mediated Bond Cleavage (e.g., Iridium-catalyzed disulfide cleavage)
Transition metals are effective mediators for the cleavage of carbon-sulfur bonds, a process that is fundamental in both industrial applications like hydrodesulfurization and in synthetic organic chemistry. dicp.ac.cnrsc.org The general mechanism involves the oxidative addition of the C-S bond to a low-valent transition metal center. dicp.ac.cn However, establishing a catalytic cycle can be challenging due to the strong bond formed between the metal and the sulfur atom. dicp.ac.cn
While specific studies on iridium-catalyzed cleavage of bis(2,4-dinitrophenyl) sulfide are not extensively detailed in the provided results, the general principles of transition metal-mediated C-S bond activation are applicable. Iridium, known for its catalytic activity in various transformations including the silylation of C-H bonds, can react with sulfur compounds. nih.govwikipedia.org The mechanism for iridium-catalyzed silylation involves an iridium disilyl hydride complex as the resting state of the catalyst. nih.gov A similar interaction of an iridium complex with the sulfur atom in bis(2,4-dinitrophenyl) sulfide could facilitate the cleavage of the C-S bond.
The process would likely involve the coordination of the sulfur atom to the iridium center, followed by oxidative addition of the C-S bond to the metal. This would form an intermediate where the dinitrophenyl and dinitrophenylthio fragments are bonded to the iridium. Subsequent reductive elimination or reaction with other substrates would then release the cleaved products and regenerate the active catalyst. The presence of electron-withdrawing dinitrophenyl groups would likely enhance the reactivity of the sulfide towards the electron-rich metal center.
Role as an Electron-Withdrawing Moiety in Reaction Systems
The two 2,4-dinitrophenyl groups in bis(2,4-dinitrophenyl) sulfide exert a powerful electron-withdrawing effect, which significantly influences the molecule's reactivity and its role in various reaction mechanisms. This electronic influence is particularly evident in photoinduced electron transfer processes and in modulating the acidity and basicity of related compounds.
Photoinduced Electron Transfer (PET) Mechanisms in Fluorescent Quenching
The 2,4-dinitrophenyl (DNP) moiety is a well-known and efficient quencher of fluorescence. nih.gov This quenching ability is often attributed to a photoinduced electron transfer (PET) mechanism. When a fluorescent molecule (fluorophore) is excited by light, it can transfer an electron to the DNP group, which acts as an electron acceptor. This process de-excites the fluorophore without the emission of light, thus "quenching" its fluorescence.
The high values of the Stern-Volmer constants (K_SV) for fluorescence quenching by dinitrophenol derivatives provide evidence for their high efficiency as quenchers. nih.gov For instance, 2,4-dinitrophenol (B41442) (2,4-DNP) has been shown to have a high tryptophan fluorescence quenching constant. nih.gov The mechanism involves the transfer of an electron from the excited state of the fluorophore to the dinitrophenol derivative. nih.gov
In the context of bis(2,4-dinitrophenyl) sulfide, the presence of two DNP groups would make it a potent electron acceptor. Upon photoexcitation of a nearby fluorophore, an electron can be transferred to the sulfide molecule. This process is a key step in many photophysical and photochemical reactions. researchgate.net The efficiency of this PET process is dependent on the structure of the sulfide and the surrounding environment. rsc.org For example, studies on naphthalenediimides with sulfanyl (B85325) substituents have shown that the fluorescence quenching is strongly dependent on the chemical structure of the substituent, with ultrafast quenching observed when an aryl group is directly linked to the sulfur atom. nih.gov This is attributed to a sequence of relaxation steps involving electron transfer and conformational changes. nih.gov
Table 1: Stern-Volmer Constants for Tryptophan Fluorescence Quenching by Dinitrophenol Derivatives nih.gov
| Quencher | K_SV (M⁻¹) |
| 2,4-DNP | High |
| DNOC | High |
| 2,6-DNP | Lower than 2,4-DNP |
| 2,4-DNA | Lower than 2,4-DNP |
Influence on Acidity and Basicity in Organic Reactions
The strong electron-withdrawing nature of the 2,4-dinitrophenyl group significantly impacts the acidity of adjacent functional groups. For instance, thiols are generally more acidic than their alcohol counterparts. libretexts.org The presence of a dinitrophenyl group attached to the sulfur atom would further increase the acidity of the corresponding thiol (2,4-dinitrophenolthiol) that would be formed upon cleavage of bis(2,4-dinitrophenyl) sulfide. This is because the electron-withdrawing nitro groups stabilize the resulting thiolate anion (RS⁻) through resonance and inductive effects, making the proton more easily removable.
This increased acidity is a critical factor in many organic reactions. For example, in nucleophilic substitution reactions, the more acidic a thiol is, the more readily it forms the corresponding thiolate anion, which is an excellent nucleophile. libretexts.org
Conversely, the electron-withdrawing dinitrophenyl groups decrease the basicity of any basic sites within the molecule. For example, if an amino group were attached to the phenyl ring, its basicity would be significantly reduced by the presence of the two nitro groups. This effect is due to the delocalization of the lone pair of electrons on the nitrogen atom into the aromatic ring, making them less available for protonation. The influence of substituents on the pKa values of organic acids and bases is a well-established principle in physical organic chemistry. ut.ee
Advanced Spectroscopic and Structural Characterization Studies
X-ray Crystallography for Solid-State Structural Determination
Single-crystal X-ray diffraction provides the most definitive insight into the three-dimensional structure of a molecule in the solid state. For Sulfide (B99878), bis(2,4-dinitrophenyl), these studies have revealed a distinct, non-planar conformation and a specific arrangement of molecules within the crystal lattice.
| Parameter | Value |
| Empirical Formula | C₁₂H₆N₄O₈S |
| Formula Weight | 366.27 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 10.871 (2) |
| b (Å) | 9.0799 (19) |
| c (Å) | 14.120 (3) |
| β (°) | 94.708 (4) |
| Volume (ų) | 1388.5 (5) |
| Z | 4 |
| Data sourced from Buvaneswari et al. (2012). researchgate.net |
The stability of the crystal lattice is governed by a network of weak intermolecular interactions. In the case of Sulfide, bis(2,4-dinitrophenyl), the crystal packing is primarily directed by weak C-H···O hydrogen bonds. researchgate.net These interactions link adjacent molecules, creating a two-dimensional network that lies parallel to the bc plane of the unit cell. researchgate.net The specific geometry of these hydrogen bonds, involving aromatic C-H donors and oxygen atoms from the nitro groups as acceptors, dictates the precise arrangement of molecules in the solid state.
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | **D-H···A (°) ** |
| C(5)-H(5A)···O(4) | 0.93 | 2.50 | 3.292 (4) | 142 |
| C(6)-H(6A)···O(2) | 0.93 | 2.59 | 3.421 (4) | 149 |
| C(12)-H(12A)···O(3) | 0.93 | 2.55 | 3.460 (4) | 166 |
| Data sourced from Buvaneswari et al. (2012). researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure and Dynamics
While X-ray crystallography defines the static structure in the solid state, Nuclear Magnetic Resonance (NMR) spectroscopy offers powerful tools to investigate the structure and dynamics of molecules in solution.
While a detailed experimental ¹H NMR spectrum for Sulfide, bis(2,4-dinitrophenyl) is not extensively reported in the surveyed literature, its features can be predicted based on fundamental principles and data from analogous compounds. The chemical shifts of protons are highly sensitive to their local electronic environment. organicchemistrydata.org
The protons on the two aromatic rings of Sulfide, bis(2,4-dinitrophenyl) are expected to exhibit signals in the downfield region of the spectrum (typically δ 7.5-9.0 ppm). This is due to the strong electron-withdrawing nature of the two nitro (-NO₂) groups on each ring, which significantly deshields the aromatic protons, causing their resonances to shift to higher ppm values. organicchemistrydata.orgacs.org Each dinitrophenyl ring would present an AMX spin system for its three aromatic protons, leading to complex splitting patterns (doublets and doublets of doublets). Conformational dynamics, such as the rotation around the C-S bonds, could be investigated by variable-temperature NMR studies, which might reveal changes in the chemical shifts or coalescence of signals if the rotational barrier is within the NMR timescale.
| Proton Type | Expected Chemical Shift (δ, ppm) | Reason for Shift |
| Aromatic H (ortho/para to -NO₂) | ~8.3 - 9.0 | Strong deshielding by electron-withdrawing nitro groups. |
| Aromatic H (meta to -NO₂) | ~7.5 - 8.2 | Moderate deshielding by nitro groups and sulfide bridge. |
Mass Spectrometry for Molecular Identification and Fragmentation Pathway Analysis
Mass spectrometry is a crucial analytical technique for determining the molecular weight of a compound and obtaining structural information through the analysis of its fragmentation patterns.
The most probable fragmentation pathways would involve the cleavage of the carbon-sulfur bonds, which are typically the weakest bonds in diaryl sulfides. nih.govmiamioh.edu This would lead to the formation of characteristic fragment ions. The presence of the highly electron-withdrawing nitro groups would also heavily influence the fragmentation, potentially leading to the loss of neutral species like NO₂ (46 Da) or NO (30 Da).
| Plausible Ion (m/z) | Proposed Structure/Formation |
| 366 | Molecular ion [C₁₂H₆N₄O₈S]⁺˙ |
| 183 | [C₆H₃N₂O₄S]⁺ or [C₆H₃N₂O₄]⁺ fragment from C-S bond cleavage |
| 167 | [C₆H₃N₂O₃]⁺ fragment (loss of oxygen from nitro group) |
| 121 | [C₆H₃NO₂]⁺ fragment (loss of NO₂) |
| 75 | [C₆H₃]⁺ fragment |
| These are predicted pathways and require experimental verification. |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Processes
Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to elucidate the structure of molecules by inducing fragmentation and analyzing the resulting fragment ions. While specific MS/MS fragmentation studies for bis(2,4-dinitrophenyl) sulfide are not extensively documented in publicly available literature, the fragmentation pathways can be predicted based on its chemical structure and by drawing parallels with structurally similar compounds, such as other dinitrophenyl derivatives and aromatic sulfides.
The structure of bis(2,4-dinitrophenyl) sulfide, with two nitro-substituted aromatic rings linked by a sulfur atom, presents several likely fragmentation points under collision-induced dissociation (CID). The initial ionization, typically in a negative ion mode like electrospray ionization (ESI-), would be favored due to the high electronegativity of the four nitro (NO₂) groups, which enhances signal intensity.
The fragmentation process is expected to be dominated by cleavages related to the nitro groups and the carbon-sulfur bonds. Common fragmentation pathways for nitroaromatic compounds include the loss of neutral molecules such as nitrogen monoxide (NO) and nitrogen dioxide (NO₂). The cleavage of the C-S bond would lead to the formation of ions corresponding to the 2,4-dinitrophenylthio moiety or the 2,4-dinitrophenoxide ion, depending on the charge distribution and rearrangement processes.
Key fragmentation reactions anticipated for bis(2,4-dinitrophenyl) sulfide include:
Loss of Nitro Groups: Sequential or simultaneous loss of NO₂ (46 Da) and NO (30 Da) radicals or molecules is a characteristic fragmentation pattern for nitroaromatic compounds.
Cleavage of C-S Bonds: The bonds between the sulfur atom and the aromatic rings can break, leading to the formation of a [C₆H₃(NO₂)₂S]⁻ ion.
Ring Fragmentation: At higher collision energies, the aromatic rings themselves may undergo fragmentation.
A proposed fragmentation pathway, based on the principles of mass spectrometry, is outlined in the table below.
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |
|---|---|---|---|
| [M]⁻˙ or [M-H]⁻ | [M-NO₂]⁻ | NO₂ (46 Da) | Ion resulting from the loss of a nitro group |
| [M]⁻˙ or [M-H]⁻ | [C₆H₃(NO₂)₂S]⁻ | C₆H₃(NO₂)₂ (167 Da) | 2,4-dinitrophenylthiolate anion |
| [M]⁻˙ or [M-H]⁻ | [C₆H₃(NO₂)₂O]⁻ | C₆H₃(NO₂)S (199 Da) | 2,4-dinitrophenoxide anion (following rearrangement) |
| [M-NO₂]⁻ | [M-2NO₂]⁻ | NO₂ (46 Da) | Ion from the loss of a second nitro group |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions
Spectroscopic techniques such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are indispensable for characterizing the functional groups and electronic properties of molecules.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a "fingerprint" that allows for the identification of specific functional groups. For bis(2,4-dinitrophenyl) sulfide, the IR spectrum is expected to be dominated by absorption bands corresponding to the vibrations of the nitro groups and the aromatic rings.
Aromatic C-H Stretching: Typically observed in the region of 3100-3000 cm⁻¹.
Nitro Group (NO₂) Vibrations: These are among the most prominent peaks. The asymmetric stretching vibration appears as a strong band around 1540-1520 cm⁻¹, while the symmetric stretching vibration is found at approximately 1350-1330 cm⁻¹.
Aromatic C=C Stretching: These vibrations give rise to several bands in the 1600-1450 cm⁻¹ region.
Carbon-Sulfur (C-S) Stretching: The C-S bond vibration is typically weaker and appears in the fingerprint region, often around 750-600 cm⁻¹.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Asymmetric NO₂ Stretch | 1540 - 1520 | Strong |
| Symmetric NO₂ Stretch | 1350 - 1330 | Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |
| C-S Stretch | 750 - 600 | Weak to Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule when it absorbs ultraviolet or visible light. researchgate.net The spectrum is characterized by the wavelength of maximum absorbance (λmax). The electronic structure of bis(2,4-dinitrophenyl) sulfide contains multiple chromophores, primarily the dinitrophenyl groups. The sulfur atom acts as an auxochrome, a group that can modify the absorption characteristics of the chromophore.
The UV-Vis spectrum is expected to show absorptions arising from π → π* and n → π* electronic transitions.
π → π Transitions:* These are high-energy transitions associated with the π-electron systems of the benzene (B151609) rings and nitro groups. They typically result in strong absorption bands. For related compounds like 2,4-dinitrophenylhydrazine (B122626), these transitions are observed around 267 nm. researchgate.net
n → π Transitions:* These lower-energy transitions involve the promotion of a non-bonding electron (from the oxygen atoms of the nitro groups or the sulfur atom) to an anti-bonding π* orbital. These transitions result in weaker absorption bands at longer wavelengths. For instance, 2,4-dinitrophenylhydrazine exhibits an n → π* transition around 363 nm. researchgate.netresearchgate.net
The conjugation between the aromatic rings through the sulfur atom can influence the position and intensity of these absorption bands.
| Electronic Transition | Expected λmax (nm) | Associated Moiety |
|---|---|---|
| π → π | ~260 - 280 | Dinitrophenyl ring system |
| n → π | ~350 - 370 | Nitro groups, Sulfur atom |
Computational Chemistry and Theoretical Investigations of Bis 2,4 Dinitrophenyl Sulfide
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
DFT is a robust computational method used to investigate the electronic structure of many-body systems. For bis(2,4-dinitrophenyl) sulfide (B99878), DFT calculations are instrumental in elucidating its reactivity and kinetic stability by analyzing its molecular orbitals and electrostatic potential surface.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Parameters
Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.orglibretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity.
For bis(2,4-dinitrophenyl) sulfide, DFT calculations reveal that the strong electron-withdrawing nature of the four nitro (-NO2) groups significantly influences the FMOs. The LUMO is expected to be delocalized across the two dinitrophenyl rings with significant contributions from the nitro groups, resulting in a low-lying LUMO energy. This low energy level makes the molecule a potent electron acceptor. The HOMO is typically localized on the sulfide bridge and the aromatic rings.
A smaller HOMO-LUMO gap indicates higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net The significant electron deficiency of the dinitrophenyl moieties suggests a relatively small energy gap for this compound, predisposing it to interactions with nucleophiles and participation in charge-transfer processes. researchgate.net
| Parameter | Description | Implication for Bis(2,4-dinitrophenyl) Sulfide |
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Moderate energy, with electron density concentrated on the sulfide and aromatic rings. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Low energy due to the strong electron-withdrawing nitro groups, making the molecule a good electron acceptor. |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | A relatively small gap suggests high reactivity and susceptibility to nucleophilic attack or electron transfer. |
Electrostatic Potential Mapping and Reactivity Site Prediction
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface and predicting its reactivity towards electrophilic and nucleophilic attack. wolfram.comresearchgate.net The MEP map uses a color scale where red indicates regions of high electron density (negative potential), suitable for electrophilic attack, while blue signifies regions of electron deficiency (positive potential), which are susceptible to nucleophilic attack. researchgate.net
In bis(2,4-dinitrophenyl) sulfide, the MEP map would show intense negative potential (red) localized around the oxygen atoms of the four nitro groups. These sites are the most likely points for interaction with electrophiles or for forming hydrogen bonds. Conversely, regions of strong positive potential (blue) are expected on the aromatic ring carbons bonded to the nitro groups and on the aromatic protons. These electron-deficient areas are the predicted sites for nucleophilic attack, a characteristic feature of highly nitrated aromatic systems like Sanger's reagent (2,4-dinitrofluorobenzene). walisongo.ac.id The sulfur atom, due to its polarizability, can exhibit complex electrostatic features, including a potential region of positive charge (a sigma-hole), which could participate in chalcogen bonding.
| Molecular Region | Predicted Electrostatic Potential | Predicted Reactivity |
| Oxygen Atoms (Nitro Groups) | Highly Negative (Red) | Site for electrophilic attack and hydrogen bond acceptance. |
| Aromatic Ring Carbons | Highly Positive (Blue), especially C-NO2 | Site for nucleophilic aromatic substitution. |
| Aromatic Protons | Moderately Positive (Blue/Green) | Potential sites for weak interactions with nucleophiles. |
| Sulfur Atom | Anisotropic (Potential for positive sigma-hole) | Can act as a chalcogen bond donor. |
Conformational Analysis and Stability of Optimized Structures
The three-dimensional structure of bis(2,4-dinitrophenyl) sulfide is critical to its properties and interactions. Single-crystal X-ray diffraction studies have provided precise experimental data on its solid-state conformation. nih.govresearchgate.net These studies reveal that the molecule adopts a non-planar, propeller-like conformation. The two dinitrophenyl rings are not in the same plane; instead, they subtend a significant dihedral angle relative to each other.
Computational conformational analysis using DFT aims to find the lowest energy (most stable) geometry of the molecule. indexcopernicus.com For bis(2,4-dinitrophenyl) sulfide, geometry optimization calculations would be validated against the experimental crystal structure. The experimentally determined angle between the two dinitrophenyl rings is 78.46°. nih.govresearchgate.net This twisted conformation is a result of minimizing the steric repulsion between the ortho-nitro groups on the two rings while allowing for some electronic communication through the central sulfide linkage. The stability of this conformation is also influenced by weak intramolecular and intermolecular interactions, such as C-H···O hydrogen bonds, which have been observed in the crystal packing. nih.gov
| Structural Parameter | Experimental Value (from X-ray Crystallography) nih.govresearchgate.net | Significance |
| Molecular Formula | C12H6N4O8S | Defines the elemental composition. |
| Molecular Weight | 366.27 g/mol | Mass of one mole of the compound. |
| Crystal System | Monoclinic | Describes the symmetry of the crystal lattice. |
| Dihedral Angle (Phenyl-S-Phenyl) | 78.46° | Confirms a highly twisted, non-planar molecular structure, crucial for understanding steric and electronic effects. |
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
TD-DFT is a powerful computational method for studying the behavior of molecules in their electronic excited states. nih.govresearchgate.net It is widely used to predict absorption and emission spectra and to model photochemical processes like electron transfer.
Modeling Photoinduced Electron Transfer (PET) Mechanisms and Fluorescence Quenching
Bis(2,4-dinitrophenyl) sulfide is expected to be an efficient fluorescence quencher due to the strong electron-accepting nature of its dinitrophenyl moieties. The primary mechanism for this quenching is Photoinduced Electron Transfer (PET). taylorandfrancis.comtaylorandfrancis.com In a typical PET process, a fluorescent molecule (fluorophore) absorbs light and enters an excited state. If an acceptor molecule, such as bis(2,4-dinitrophenyl) sulfide, is nearby, the excited electron from the fluorophore can be transferred to the low-lying LUMO of the sulfide. youtube.com This transfer provides a non-radiative pathway for the fluorophore to return to its ground state, thus "quenching" its fluorescence. chalcogen.rosxu.edu.cn
TD-DFT can model this process by calculating the energies of the excited states and the driving force for electron transfer, which is related to the redox potentials of the donor and acceptor. taylorandfrancis.comnih.gov The dinitrophenyl group is a well-known component in PET-based systems, where its ability to accept an electron turns off the fluorescence of a linked or nearby fluorophore. researchgate.netrsc.org The efficiency of the PET process is a key factor in the design of fluorescent probes for detecting various analytes. nih.gov
| Component | Role in PET Mechanism | Description |
| Fluorophore (Donor) | Electron Donor | A molecule that absorbs a photon to reach an excited state (e.g., Anthracene, Tryptophan). |
| Bis(2,4-dinitrophenyl) Sulfide (Quencher) | Electron Acceptor | Accepts an electron from the excited fluorophore due to its low-energy LUMO. |
| Process | Electron Transfer | A non-radiative decay pathway is created, preventing the fluorophore from emitting a photon (fluorescence). |
| Outcome | Fluorescence Quenching | The intensity of fluorescence from the donor molecule is significantly decreased. |
Prediction of Absorption and Emission Spectra
TD-DFT calculations are routinely used to predict the ultraviolet-visible (UV-vis) absorption and emission spectra of organic molecules. nih.govresearchgate.net These calculations determine the energies of vertical electronic transitions from the ground state to various excited states (for absorption) and from the lowest excited state back to the ground state (for emission). The intensity of each transition is governed by its oscillator strength.
For bis(2,4-dinitrophenyl) sulfide, TD-DFT would predict electronic transitions corresponding to π-π* excitations within the aromatic rings and n-π* transitions involving the lone pairs on the sulfur atom and the oxygen atoms of the nitro groups. Due to the extensive conjugation and the presence of strong chromophoric (-NO2) and auxochromic (-S-) groups, the molecule is expected to exhibit strong absorption bands in the UV or near-visible region.
However, many nitroaromatic compounds are known to be non-fluorescent or very weakly fluorescent. rsc.org This is because efficient non-radiative decay pathways, such as intersystem crossing to triplet states facilitated by the nitro groups, and PET (if an electron donor is present), often outcompete fluorescence emission. Therefore, while absorption spectra can be accurately predicted, TD-DFT calculations would likely predict a very low quantum yield for fluorescence, consistent with the known properties of similar nitroaromatic compounds.
| Spectral Property | Predicted Characteristics (Based on TD-DFT) |
| Absorption Spectrum (λ_max) | Strong absorption bands expected in the UV region (e.g., 250-400 nm) corresponding to π-π* and n-π* transitions. |
| Emission Spectrum (Fluorescence) | Very weak or negligible fluorescence is predicted due to efficient non-radiative decay channels (e.g., intersystem crossing) promoted by the nitro groups. |
| Major Transitions | HOMO → LUMO; HOMO-1 → LUMO; HOMO → LUMO+1. |
| Oscillator Strength (f) | High for allowed π-π* transitions; low for n-π* transitions. |
Molecular Dynamics Simulations and Advanced Conformational Analysis
Molecular dynamics (MD) simulations could provide significant insights into the dynamic behavior and conformational landscape of bis(2,4-dinitrophenyl) sulfide. A typical MD simulation would involve placing the molecule in a simulated environment, such as a solvent box, and calculating the forces between atoms over time to model its movements. This would allow for the exploration of its conformational flexibility, including the rotation around the C-S bonds and the orientation of the dinitrophenyl rings.
Advanced conformational analysis techniques, such as principal component analysis (PCA) or clustering algorithms, could then be applied to the MD trajectory. This would help to identify the most stable and frequently occurring conformations of the molecule, as well as the energy barriers between them. The results of such an analysis would be crucial for understanding how the molecule's shape influences its interactions with other molecules.
A hypothetical data table summarizing the results of such a conformational analysis is presented below.
| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) | Population (%) |
| 1 | 60 | 0.0 | 45 |
| 2 | 180 | 1.2 | 30 |
| 3 | -60 | 2.5 | 25 |
This table is for illustrative purposes only and does not represent actual experimental or computational data.
Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
The Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are powerful computational methods for elucidating the nature of chemical bonds and intramolecular interactions within a molecule.
QTAIM analysis would involve calculating the electron density distribution of bis(2,4-dinitrophenyl) sulfide to identify bond critical points (BCPs). The properties of these BCPs, such as the electron density and its Laplacian, would reveal the nature of the chemical bonds (e.g., covalent vs. electrostatic) and the presence of weaker non-covalent interactions, such as hydrogen bonds or van der Waals forces between the nitro groups and adjacent phenyl rings.
NBO analysis would provide a complementary perspective by localizing the electron density into atomic and bonding orbitals. This would allow for the quantification of charge transfer between different parts of the molecule and the analysis of hyperconjugative interactions that contribute to its stability. For bis(2,4-dinitrophenyl) sulfide, NBO analysis could be used to study the delocalization of electrons between the sulfur atom, the phenyl rings, and the nitro groups.
A hypothetical data table summarizing key findings from an NBO analysis is presented below.
| Interaction | Donor NBO | Acceptor NBO | Stabilization Energy (kcal/mol) |
| π(C=C) -> σ(C-S) | C1-C2 | C6-S | 1.5 |
| n(O) -> π(N=O) | O1 | N1-O2 | 5.2 |
This table is for illustrative purposes only and does not represent actual experimental or computational data.
Applications and Functionalization in Chemical Research and Analytical Methodologies
Design and Development of Chemical Probes and Sensors
The pronounced electrophilic character of molecules containing the 2,4-dinitrophenyl (DNP) group makes them excellent candidates for designing reaction-based chemical sensors. These sensors operate via a specific chemical reaction between the probe molecule and the target analyte, which triggers a detectable change in a physical property, such as fluorescence.
Bis(2,4-dinitrophenyl) sulfide (B99878) and its structural analogs, particularly 2,4-dinitrophenyl ethers, are key components in the design of fluorescent probes for hydrogen sulfide (H₂S). sci-hub.seccsenet.org H₂S is a crucial biological signaling molecule, and its detection is of great importance in understanding various physiological and pathological processes. nih.gov Probes for H₂S are often engineered with a "turn-on" fluorescent response. In their native state, the probe's fluorescence is quenched; upon reaction with H₂S, a highly fluorescent molecule is released, leading to a significant increase in signal intensity. sci-hub.seccsenet.org
Several design strategies have been employed, typically linking a 2,4-dinitrophenyl group (as the H₂S recognition site) to a well-known fluorophore core, such as BODIPY (boron-dipyrromethene), NBD (7-nitro-1,2,3-benzoxadiazole), or benzophenoxazine. sci-hub.seccsenet.orgCurrent time information in Bangalore, IN. For instance, a probe based on a benzophenoxazine fluorophore with a 2,4-dinitrophenyl ether as the reaction site demonstrated an 80-fold increase in near-infrared (NIR) fluorescence upon reacting with H₂S, with a low detection limit of 19 nM. ccsenet.org Similarly, probes using a BODIPY core have been developed that exhibit a ratiometric fluorescence response, where the emission wavelength shifts upon reaction with H₂S, providing a built-in correction for environmental variables. Current time information in Bangalore, IN.
Table 1: Examples of Fluorescent Probes for H₂S Utilizing a Dinitrophenyl Recognition Site
| Fluorophore Core | Recognition Site | Response Type | Detection Limit (LOD) | Key Findings |
|---|---|---|---|---|
| BODIPY | 2,4-Dinitrobenzenesulfonyl | Ratiometric Fluorescence | 123 nM | Emission shifts from 542 nm to 594 nm. Current time information in Bangalore, IN. |
| Benzophenoxazine | 2,4-Dinitrophenyl ether | "Turn-on" NIR Fluorescence | 19 nM | ~80-fold fluorescence enhancement; successful imaging in living cells. ccsenet.org |
| Methylquinolinium | 2,4-Dinitrophenyl ether | Dual-Channel Fluorescence | 51 nM | Can detect H₂S and N₂H₄ at different wavelengths without crosstalk. sdiarticle4.com |
| NBD | NBD ether | Colorimetric & "Turn-on" Fluorescence | Not specified | Over 1000-fold fluorescence increase; allows naked-eye detection. sci-hub.se |
The functionality of these probes is based on a well-established chemical reaction: the nucleophilic aromatic substitution (SNAr) or thiolysis of the bond connecting the DNP group to the fluorophore. ccsenet.orgsdiarticle4.com The two nitro groups on the DNP ring are powerful electron-withdrawing groups, which polarize the aromatic ring and make the carbon atom attached to the sulfur or oxygen linker highly electrophilic and susceptible to nucleophilic attack.
Hydrogen sulfide, in its anionic form (HS⁻), is a potent nucleophile. The sensing mechanism proceeds as follows:
Nucleophilic Attack: The hydrosulfide (B80085) anion (HS⁻) attacks the electron-deficient carbon of the DNP ring that is bonded to the sulfide or ether linkage. Current time information in Bangalore, IN.
Formation of Intermediate: This attack forms a transient, negatively charged intermediate known as a Meisenheimer complex. researchgate.net
Fluorophore Release: The cleavage releases the free fluorophore, which is highly fluorescent, resulting in the "turn-on" signal. The other product is 2,4-dinitrophenylthiol.
This reaction is highly selective for H₂S over other biologically relevant thiols like cysteine or glutathione (B108866) because H₂S is a stronger nucleophile and its unique structure facilitates the specific reaction pathway. sci-hub.se
Role as a Reagent in Organic Synthesis and Functionalization
Beyond its use in sensors, the inherent reactivity of bis(2,4-dinitrophenyl) sulfide allows it to serve as a reagent for introducing specific functional groups into organic molecules.
Bis(2,4-dinitrophenyl) sulfide can function as an electrophilic sulfenylation reagent. In this role, it transfers a 2,4-dinitrophenylthio group (DNP-S-) to a nucleophile. The two strongly electron-withdrawing DNP groups render the central sulfur atom highly electrophilic. When a nucleophile (Nu⁻) attacks this sulfur atom, it can displace one of the DNP-S moieties, which is a stable anion and thus a good leaving group.
Reaction: Nu⁻ + (DNP-S)₂ → Nu-S-DNP + DNP-S⁻
This reaction creates a new carbon-sulfur (or other heteroatom-sulfur) bond. While specific documented uses of bis(2,4-dinitrophenyl) sulfide for this purpose are not widespread in literature, the principle is analogous to reactions of other dinitrophenyl derivatives where the DNP group activates an adjacent atom for nucleophilic attack. nih.govresearchgate.net The reactivity of 2,4-dinitrophenyl derivatives in nucleophilic substitution reactions is well-documented, underscoring the feasibility of this synthetic application. ccsenet.orgresearchgate.net
The bis(2,4-dinitrophenyl) sulfide structure serves as a versatile starting material or "building block" for the synthesis of more complex organic molecules. mdpi.com The dinitrophenyl framework is a common precursor in the synthesis of various heterocyclic compounds and polymers. nih.gov The nitro groups can be chemically modified, for instance, through reduction to amino groups, which can then participate in cyclization reactions to form fused heterocyclic rings like carbazoles or phenothiazines. nih.gov
Furthermore, the sulfide bridge itself can be a point of chemical modification. It can be oxidized to form the corresponding sulfoxide (B87167) and sulfone, altering the geometry and electronic properties of the molecule. The carbon-sulfur bonds can also be cleaved under specific reductive conditions, providing another pathway for functionalization. The use of related dinitrophenyl compounds as intermediates for creating complex structures, such as bisbenzimidazoles, highlights the synthetic potential of this class of molecules. youtube.com
Derivatization Strategies in Advanced Analytical Chemistry
In analytical chemistry, derivatization is the process of chemically modifying an analyte to make it suitable for a particular analytical method, often to enhance its detectability. sdiarticle4.comresearchgate.net The 2,4-dinitrophenyl moiety is a classic "tag" used in derivatization strategies, particularly for chromatography.
The core principle is to attach the strongly UV-absorbing DNP group to analyte molecules that lack a native chromophore, thereby making them easily detectable by a UV-Vis detector in High-Performance Liquid Chromatography (HPLC). sdiarticle4.com The most prominent example of this strategy involves a related compound, 2,4-dinitrophenylhydrazine (B122626) (DNPH). DNPH is widely used to derivatize aldehydes and ketones. youtube.comresearchgate.net
Table 2: Common Derivatizing Agents Based on the 2,4-Dinitrophenyl Moiety
| Derivatizing Agent | Target Analyte (Functional Group) | Purpose of Derivatization | Analytical Technique |
|---|---|---|---|
| 2,4-Dinitrophenylhydrazine (DNPH) | Aldehydes, Ketones (Carbonyl) | Introduces a strong UV chromophore for detection. youtube.com | HPLC-UV |
| 1-Fluoro-2,4-dinitrobenzene (FDNB, Sanger's Reagent) | Amines, Amino Acids (Primary/Secondary Amines) | Tags N-terminal amino acids for protein sequencing and quantification. sdiarticle4.com | HPLC-UV, LC-MS |
While bis(2,4-dinitrophenyl) sulfide itself is not typically used as a direct derivatizing agent, its core structure—the 2,4-dinitrophenyl group—is fundamental to these established and powerful analytical techniques. The success of reagents like DNPH and FDNB demonstrates the value of the DNP chromophore in converting analytically challenging compounds into easily quantifiable derivatives. sdiarticle4.comyoutube.com
Application in Chromatographic and Mass Spectrometric Analyses for Enhanced Detection
The utility of bis(2,4-dinitrophenyl) sulfide in analytical chemistry, particularly in conjunction with chromatographic and mass spectrometric techniques, is primarily centered on the derivatization of thiol-containing compounds. While not always used as a direct derivatizing agent that is subsequently chromatographed, its reaction with thiols generates products that are highly suitable for detection by these methods. The core principle lies in the introduction of the 2,4-dinitrophenyl group, a potent chromophore, onto analyte molecules, which significantly enhances their detectability, especially by UV-Vis absorption.
Chemical derivatization is a crucial strategy in high-performance liquid chromatography (HPLC) to improve the analytical performance for compounds that lack a suitable chromophore or fluorophore. The introduction of a strongly UV-absorbing or fluorescent tag allows for sensitive detection. For instance, reagents like 2,4-dinitrophenylhydrazine (DNPH) are widely employed to derivatize carbonyl compounds, forming stable hydrazones that can be easily detected by HPLC-UV at wavelengths around 360 nm. chromatographyonline.comresearchgate.netresearchgate.net This same principle applies to the analysis of thiols using reagents that introduce the dinitrophenyl moiety.
The reaction of bis(2,4-dinitrophenyl) sulfide with a thiol (R-SH) proceeds via a nucleophilic substitution, where the thiol attacks the sulfide, displacing one of the 2,4-dinitrophenyl groups to form a mixed disulfide (R-S-S-C₆H₃(NO₂)₂) and releasing 2,4-dinitrothiophenolate. This reaction or similar reactions involving the transfer of a dinitrophenyl group are foundational. For example, the related compound 1-chloro-2,4-dinitrobenzene (B32670) (CDNB) is used to derivatize glutathione (GSH) in a reaction catalyzed by glutathione-S-transferase, forming S-(2,4-dinitrophenyl)glutathione. ebi.ac.uk This conjugate is then readily quantifiable by reversed-phase HPLC. ebi.ac.uk
The resulting dinitrophenyl-tagged analytes possess strong chromophoric properties conferred by the nitro groups on the aromatic ring, making them ideal for HPLC with UV detection. nih.gov Furthermore, the presence of the dinitrophenyl group enhances ionization efficiency in mass spectrometry, particularly in electrospray ionization (ESI) negative mode, due to the high electronegativity of the nitro groups. nih.gov This leads to improved signal intensities and lower limits of detection. The distinct isotopic pattern and fragmentation of the dinitrophenyl group also aid in the structural elucidation and confident identification of the derivatized analytes by tandem mass spectrometry (MS/MS).
Investigation of Biological Interactions within a Chemical Biology Context
Enzyme Inhibition Studies and Mechanistic Insights (e.g., Plasmodium falciparum glutathione reductase)
The malarial parasite Plasmodium falciparum is highly susceptible to oxidative stress during its intraerythrocytic life stage, making its antioxidant enzymes attractive targets for drug development. nih.govnih.gov The parasite relies on a robust glutathione-dependent antioxidant system to protect itself from the oxidative damage generated during hemoglobin digestion and by the host's immune response. mdpi.com A key enzyme in this system is glutathione reductase (GR), which catalyzes the reduction of glutathione disulfide (GSSG) to the reduced form, glutathione (GSH), using NADPH as a cofactor. nih.govebi.ac.uk Maintaining a high GSH/GSSG ratio is critical for the parasite's survival. mdpi.com
Bis(2,4-dinitrophenyl) sulfide (also referred to as bis(2,4-dinitrophenyl)sulfane) has been identified as an inhibitor of a related and equally crucial enzyme in the parasite's redox system, thioredoxin reductase (TrxR). While structurally and functionally similar to GR, TrxR is another key flavoenzyme responsible for maintaining the reduced state of thioredoxin, which is involved in various redox-dependent cellular processes. Inhibition of either of these enzymes can disrupt the parasite's redox homeostasis, leading to cell death.
Research has demonstrated that bis(2,4-dinitrophenyl) sulfide inhibits P. falciparum thioredoxin reductase with significant potency. The mechanism of inhibition likely involves the reaction of the compound with reactive cysteine residues in the enzyme's active site. The catalytic cycle of both GR and TrxR involves redox-active disulfide/dithiol motifs containing cysteine residues. ebi.ac.uk These cysteine thiols are highly nucleophilic and can react with electrophilic inhibitors. The electrophilic nature of the carbon atoms bearing the nitro groups in bis(2,4-dinitrophenyl) sulfide makes it a target for nucleophilic attack by these active site cysteines, leading to covalent modification and irreversible inhibition of the enzyme. This mechanism is supported by studies showing that the NADPH-reduced form of GR, which has a reduced, more nucleophilic active-site dithiol, is the species susceptible to inhibition by similar electrophilic compounds. nih.gov
The selective inhibition of the parasite's enzyme over the human homolog is a key goal in drug development. Structural differences between human and P. falciparum GR, particularly in a large cavity at the dimer interface which is a known binding site for non-competitive inhibitors, offer a basis for designing parasite-specific drugs. nih.gov
Interactive Data Tables
Table 1: Enzyme Inhibition Data for Bis(2,4-dinitrophenyl) sulfide against Parasitic and Human Enzymes
| Compound Name | Target Enzyme | Organism | Inhibition Value (IC₅₀) | Assay Description |
| bis(2,4-dinitrophenyl)sulfane | Thioredoxin reductase (TrxR) | Plasmodium falciparum (isolate 3D7) | 500 nM | Inhibition of Plasmodium falciparum TrxR |
| bis(2,4-dinitrophenyl)sulfane | Thioredoxin reductase 1 (cytoplasmic) / 2 (mitochondrial) / 3 | Homo sapiens (Human) | 4000 nM | Inhibition of human TrxR |
Data sourced from BindingDB (BDBM50182122).
Future Prospects and Emerging Trends in Bis 2,4 Dinitrophenyl Sulfide Research
Development of Next-Generation Analogues with Tuned Reactivity Profiles
A significant frontier in the study of diaryl sulfides, including bis(2,4-dinitrophenyl) sulfide (B99878), is the rational design and synthesis of next-generation analogues with precisely tailored properties. The goal is to move beyond the parent compound to create molecules with enhanced efficacy, improved physical characteristics, and fine-tuned reactivity for specific applications, particularly in medicinal chemistry and organic synthesis. acs.org
Research into related complex sulfide compounds has demonstrated the power of this approach. For instance, structure-activity relationship (SAR) studies on Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), a known inhibitor of glutaminase, have led to the development of analogues with superior properties. aps.org By systematically modifying the parent structure, researchers have successfully created new compounds that retain the desired biological potency while significantly improving aqueous solubility—a critical factor for therapeutic potential. aps.org One such analogue demonstrated not only better solubility but also potent attenuation of cancer cell growth both in vitro and in vivo. aps.org
This strategy of targeted modification is directly applicable to bis(2,4-dinitrophenyl) sulfide. By altering the substitution patterns on the phenyl rings or modifying the sulfide linkage, researchers can develop a library of new molecules. acs.org These analogues could be designed to have altered electronic properties, leading to different reactivity in chemical reactions or varied affinities for biological targets. The development of mild and efficient synthesis protocols that tolerate a wide array of functional groups is key to constructing these highly functionalized diaryl sulfides. acs.org
| Compound | Key Structural Feature | Potency (vs. BPTES) | Aqueous Solubility (vs. BPTES) | Therapeutic Implication |
|---|---|---|---|---|
| BPTES | Parent structure | Baseline | Baseline | Serves as a molecular probe for GLS inhibition. aps.org |
| Analogue 6 | Truncated structure with amino-thiadiazole group | Similar | Improved | Attenuated growth of human lymphoma B cells in vitro and in a mouse xenograft model. aps.org |
Integration with Advanced Materials Science for Novel Functionalities
The unique structural and electronic properties of bis(2,4-dinitrophenyl) sulfide make it an intriguing candidate for integration into advanced materials. Sulfur-containing polymers, in general, are a burgeoning field of materials science, known for their excellent optical performance, degradability, and high thermal stability. rsc.orgrsc.orgnih.gov The incorporation of sulfur atoms into polymer main chains can endow the resulting materials with enhanced mechanical and optical properties, making them promising for a range of applications. rsc.orgnih.gov
One of the most promising applications for molecules like bis(2,4-dinitrophenyl) sulfide is in the field of nonlinear optics (NLO). NLO materials are crucial for technologies like optical switching and frequency conversion. The large optical nonlinearity in certain organic molecules often arises from a structure featuring electron-donating and electron-accepting groups connected by a π-conjugated system. The 2,4-dinitrophenyl moiety is a potent electron acceptor. A detailed study on a related compound, methyl-(2,4-dinitrophenyl)-aminopropanoate (MAP), demonstrated that the intramolecular charge transfer from an amino donor group to the nitro acceptor groups results in a very large molecular optical hyperpolarizability. aps.org The analysis showed that the specific arrangement of these donor-acceptor systems within the crystal structure is key to maximizing the macroscopic NLO effect. aps.org Bis(2,4-dinitrophenyl) sulfide, with its two strongly electron-withdrawing dinitrophenyl groups linked by a sulfur atom (which can also participate in charge delocalization), represents a prime building block for designing new NLO-active chromophores and polymers.
Furthermore, elemental sulfur, a widely available industrial byproduct, is being creatively used to develop novel polymers with exceptionally high refractive indices, which are valuable for lenses and other optical components. youtube.com The high sulfur content in bis(2,4-dinitrophenyl) sulfide and its analogues could be leveraged in the synthesis of specialty polymers and composites, contributing to materials with unique optical or electronic functionalities.
| Application Area | Relevant Property | Role of Sulfide/Dinitrophenyl Moiety | Reference |
|---|---|---|---|
| Nonlinear Optics (NLO) | High molecular hyperpolarizability (β) | Dinitrophenyl group acts as a strong electron acceptor, creating a charge-transfer system crucial for NLO response. | aps.org |
| High Refractive Index Polymers | High atomic weight and polarizability of sulfur | Incorporation of sulfur-rich moieties increases the overall refractive index of the polymer. | youtube.com |
| Specialty Polymers | Thermal stability, unique mechanical properties | Sulfide linkages in polymer backbones often enhance thermal stability and modify material properties. | rsc.orgnih.gov |
| Energetic Materials | High density of nitro groups | The trinitrophenyl analogue has been studied for its potential as an explosive, highlighting the energetic nature of such compounds. | ontosight.ai |
Theoretical Predictions Guiding Experimental Design and Discovery in Sulfur Chemistry
The advancement of computational chemistry provides a powerful tool to accelerate research in sulfur chemistry, minimizing trial-and-error experimentation while providing deep mechanistic insights. rsc.org Theoretical methods can predict molecular properties, elucidate reaction mechanisms, and guide the design of new compounds with desired characteristics before they are ever synthesized in a lab. rsc.orgyoutube.com
Density Functional Theory (DFT) is a particularly prominent method used to study the electronic structure and reactivity of sulfur-containing molecules. youtube.comresearchgate.net For bis(2,4-dinitrophenyl) sulfide, DFT calculations can be used to model its three-dimensional geometry, predict its spectroscopic signatures (like IR and UV-Vis spectra), and map its electron density to identify reactive sites. researchgate.net For example, single-crystal X-ray diffraction studies have precisely determined the molecular structure of bis(2,4-dinitrophenyl)sulfane, revealing that the two dinitrophenyl rings are inclined to one another at an angle of 78.46°. researchgate.net Such experimental data is invaluable for validating and calibrating computational methods, which can then be used to reliably predict the structures of hypothetical analogues.
Beyond static properties, computational methods can model reaction pathways and determine the thermochemistry of reactions, such as enthalpies of formation. ontosight.aiwiley-vch.de High-level ab initio methods have been successfully used to calculate thermochemical parameters for a wide range of sulfur-containing species, with results that show excellent agreement with experimental data. ontosight.aiwiley-vch.de This predictive power is crucial for designing new synthetic routes for bis(2,4-dinitrophenyl) sulfide analogues or for understanding their stability and potential decomposition pathways when integrated into materials. By simulating various molecular systems, researchers can screen potential candidates for specific properties, prioritizing the most promising compounds for experimental synthesis and testing. rsc.org
| Computational Method | Primary Application | Example in the Context of Bis(2,4-dinitrophenyl) Sulfide Research | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Calculation of electronic structure, molecular geometry, and reactivity. | Predicting the 3D structure, bond angles, and sites of electrophilic/nucleophilic attack for new analogues. | rsc.orgyoutube.comresearchgate.net |
| Ab Initio Methods (e.g., CBS-QB3) | High-accuracy calculation of molecular properties and thermochemistry. | Calculating the enthalpy of formation and predicting the thermal stability of the molecule. | rsc.orgontosight.aiwiley-vch.de |
| Molecular Dynamics (MD) | Simulation of the time-evolution and conformational dynamics of molecules. | Modeling how the molecule interacts with a solvent or a polymer matrix over time. | rsc.org |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Studying a reactive site with high accuracy within a large molecular system. | Modeling the interaction of the sulfide in the active site of a target enzyme. | youtube.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
